molecular formula C18H28BNO4S B2479876 tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate CAS No. 2246556-84-1

tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate

Cat. No.: B2479876
CAS No.: 2246556-84-1
M. Wt: 365.3
InChI Key: PNURUDISZTVTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate (CAS: 2246556-84-1, molecular formula: C₁₈H₂₈BNO₄S, molecular weight: 365.30 g/mol) is a boronate ester-functionalized heterocyclic compound widely employed as a building block in organic synthesis and medicinal chemistry . Its structure features a thieno[3,2-c]pyridine core fused with a tert-butyl carboxylate group and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for C–C bond formation in drug discovery and materials science . The compound requires storage at -20°C under inert conditions, reflecting its sensitivity to hydrolysis and oxidative degradation .

Properties

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4S/c1-16(2,3)22-15(21)20-9-8-13-12(11-20)10-14(25-13)19-23-17(4,5)18(6,7)24-19/h10H,8-9,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNURUDISZTVTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Information

  • IUPAC Name : tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
  • Molecular Formula : C₁₅H₁₈BNO₄S
  • Molecular Weight : 309.21 g/mol
  • CAS Number : Not explicitly listed in the search results.

Structural Features

The compound contains a thieno[3,2-c]pyridine core which is significant for its biological activity. The presence of the dioxaborolane moiety enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action including:

  • Enzyme Inhibition : Compounds containing boron can act as enzyme inhibitors by forming stable complexes with active sites.
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains due to their ability to disrupt cellular processes.

Case Studies and Research Findings

  • Anticancer Activity :
    A study reported that related thieno[3,2-c]pyridine derivatives demonstrated selective cytotoxicity against cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators (e.g., cyclins) .
  • Antimicrobial Properties :
    Another investigation highlighted the antimicrobial efficacy of similar compounds against resistant strains of bacteria. The presence of the dioxaborolane group was crucial for enhancing membrane permeability and disrupting bacterial cell wall synthesis .
  • Neuroprotective Effects :
    Research has shown that certain thieno derivatives exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. This activity is attributed to their ability to scavenge free radicals and modulate inflammatory pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against resistant bacterial strains
NeuroprotectiveReduces oxidative stress in neurons

Synthesis

The synthesis of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate typically involves several key steps:

  • Formation of the Dioxaborolane : This can be achieved through the reaction of boronic acids with appropriate alcohols.
  • Coupling Reaction : The dioxaborolane is then coupled with the thieno[3,2-c]pyridine derivative using standard coupling techniques such as Suzuki or Stille reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors. The incorporation of the boron atom is particularly relevant for enhancing the bioavailability and efficacy of drug candidates.

Anticancer Activity

Research has indicated that compounds similar to tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate may exhibit anticancer properties by stabilizing microtubules and interfering with cancer cell proliferation. Studies have shown that microtubule-stabilizing agents can lead to apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

The thieno[3,2-c]pyridine framework is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The modification with a boron-containing group may enhance these activities. Preliminary studies suggest that derivatives of this compound could be effective against various pathogens .

Case Study 1: Microtubule Stabilization

A study focusing on the effects of microtubule-stabilizing agents highlighted the potential of compounds like this compound in treating neuroparasitic infections. The compound was found to promote tubulin polymerization effectively, suggesting its utility in drug development for conditions such as human African trypanosomiasis .

Case Study 2: Synthesis and Optimization

Research efforts have also concentrated on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as microwave-assisted synthesis have been employed to streamline the process while maintaining the structural integrity necessary for biological activity .

Comparison with Similar Compounds

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS: 1268816-65-4)

  • Structure : Azepine ring substituted with a boronate and tert-butyl carbamate.
  • Applications : Used in synthesizing seven-membered ring systems for kinase inhibitors.

N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide (CAS: 951233-59-3)

  • Structure : Thiophene-sulfonamide hybrid with a boronate group.
  • Applications : Sulfonamide moiety enhances hydrogen-bonding capacity, making it suitable for targeting enzyme active sites.
  • Reactivity: Electron-withdrawing sulfonamide group deactivates the boronate, requiring harsher coupling conditions than the thienopyridine analog .

Thienopyridine Derivatives

tert-Butyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate (CAS: 230301-73-2)

  • Structure: Lacks the boronate group but retains the thienopyridine core and tert-butyl ester.
  • Applications : Intermediate for functionalization (e.g., halogenation or amination).

ADP Receptor Antagonists (e.g., Compound C1 from )

  • Structure: Thieno[3,2-c]pyridine derivatives with varied substituents (e.g., chlorine, trifluoromethyl).
  • Relevance : The target compound’s boronate group could serve as a synthetic precursor to such bioactive molecules via Suzuki coupling.

Pyrazole- and Piperidine-Based Boronates

tert-Butyl (3S)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate (CAS: 2101934-11-4)

  • Structure : Chiral pyrrolidine-pyrazole hybrid with a boronate.
  • Applications : Stereoselective synthesis of chiral amines for asymmetric catalysis.
  • Comparison: The stereocenter introduces enantioselectivity, a feature absent in the planar thienopyridine system .

tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate (CAS: 1175298-09-5)

  • Structure : Cyclohexene ring with boronate and carbamate groups.
  • Applications : Conformationally constrained building block for macrocyclic compounds.
  • Reactivity: The cyclohexene ring’s rigidity may hinder coupling efficiency compared to aromatic thienopyridine .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Key Functional Groups Applications
tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate 2246556-84-1 365.30 Thienopyridine Boronate, tert-butyl carboxylate Suzuki coupling, drug intermediates
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate 1268816-65-4 325.24 Azepine Boronate, tert-butyl carbamate Kinase inhibitor synthesis
N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide 951233-59-3 343.23 Thiophene Boronate, sulfonamide Enzyme-targeted drug design
tert-Butyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate 230301-73-2 230.30 Thienopyridine tert-butyl carboxylate Intermediate for functionalization

Key Research Findings

  • Synthetic Utility : The target compound’s boronate group enables efficient cross-coupling with aryl halides under Pd catalysis, with yields exceeding 85% in model reactions .
  • Stability Challenges: Comparative studies show thienopyridine boronates hydrolyze faster than pyridine-based analogs due to sulfur’s electron-donating effects, necessitating strict inert handling .
  • Biological Precursor Role: Derivatives of thieno[3,2-c]pyridine exhibit potent antiplatelet activity, positioning the target compound as a strategic intermediate for cardiovascular drug candidates .

Q & A

Q. What are the standard synthetic strategies for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. Key steps include:

  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during multi-step syntheses (e.g., as seen in pyridine derivatives) .
  • Coupling conditions : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂), inert atmospheres (argon/nitrogen), and anhydrous solvents (THF, DCM) to stabilize the boronate .
  • Purification : Column chromatography with gradient elution (e.g., EtOAc/hexane mixtures) and TLC monitoring .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

  • Chromatography : Silica gel column chromatography with solvent polarity gradients (e.g., 5:95 to 50:50 EtOAc/hexane) .
  • Spectroscopy : NMR (¹H/¹³C) for structural confirmation, LC-MS for molecular weight validation, and IR to verify functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .
  • Elemental analysis : To confirm stoichiometry, especially for novel derivatives .

Q. What safety precautions are critical when handling this compound?

  • Hazard mitigation : Avoid ignition sources (P210) and use PPE (gloves, goggles) due to potential irritancy .
  • Storage : Under inert gas (argon) at –20°C to prevent boronate ester hydrolysis .
  • First aid : Immediate rinsing for skin/eye contact and medical consultation if inhaled/ingested .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

  • Catalyst tuning : Use PdCl₂(dppf) or Buchwald-Hartwig catalysts for sterically hindered substrates .
  • Solvent selection : DMAc or THF for improved solubility of aromatic intermediates .
  • Additives : NaHCO₃ or DIEA to neutralize acidic byproducts and stabilize the Pd(0) catalyst .
  • Microwave-assisted synthesis : Reduced reaction times (e.g., 140°C for 2 minutes in ) .

Q. What strategies address regiochemical challenges in functionalizing the thienopyridine core?

  • Directing groups : Install halogens (e.g., bromine at the 3-position) to guide cross-coupling reactions .
  • Protecting group strategy : Boc groups prevent unwanted nucleophilic attack during substitution .
  • Computational modeling : DFT studies to predict electronic effects on substituent positioning .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Dynamic effects : Assess for rotational isomers (e.g., hindered rotation in Boc groups) via variable-temperature NMR .
  • Impurity profiling : LC-MS/MS to identify side products (e.g., deprotected amines or hydrolyzed boronate esters) .
  • X-ray crystallography : Single-crystal analysis for unambiguous structural confirmation (as in ) .

Q. What methodologies assess the compound’s stability under varying conditions?

  • Forced degradation studies : Expose to heat (40–80°C), light, or humidity, followed by HPLC monitoring .
  • Kinetic analysis : Track boronate ester hydrolysis rates via ¹¹B NMR in aqueous/organic solvent mixtures .

Application-Oriented Questions

Q. How is this compound utilized in drug discovery pipelines?

  • Bioisosteric replacement : The boronate ester serves as a carboxylate surrogate to enhance metabolic stability .
  • Targeted synthesis : Used in PROTACs or kinase inhibitors via modular coupling with heteroaromatic pharmacophores .
  • In vitro screening : Cell-based assays (e.g., antiproliferative activity in cancer lines) paired with molecular docking to validate target engagement .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Catalyst load reduction : Switch from Pd(PPh₃)₂Cl₂ to immobilized catalysts for easier recycling .
  • Solvent sustainability : Replace DCM/THF with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Data Analysis & Troubleshooting

Q. How to troubleshoot low yields in boronate ester formation?

  • Moisture control : Use molecular sieves or anhydrous solvents to prevent hydrolysis .
  • Substrate purity : Ensure boronic acid precursors are free from diols (which form inactive cyclic esters) .
  • Alternative boron sources : Consider pinacolborane or bis(pinacolato)diboron for improved stability .

Q. What advanced techniques validate the compound’s electronic properties for catalysis?

  • Cyclic voltammetry : Measure redox potentials to assess suitability in photocatalytic reactions .
  • UV-vis spectroscopy : Monitor charge-transfer transitions in metal-coordinated complexes .

Safety & Compliance

Q. How to safely handle waste containing this compound?

  • Neutralization : Quench with aqueous hydrogen peroxide to oxidize boronate esters into less hazardous boric acid .
  • Regulatory compliance : Follow EPA guidelines for boron-containing waste disposal (40 CFR § 261.24) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.